2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the construction of the thienopyrimidine core followed by the introduction of the piperazinylmethyl group. One common synthetic route includes:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Piperazinylmethyl Group: This step often involves the reaction of the thienopyrimidine intermediate with piperazine in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazinylmethyl group or the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Industry: Utilized in the development of new materials with unique electronic properties
Mechanism of Action
The mechanism of action of 2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of phosphatidylinositol-3-kinase (PI3K), leading to the disruption of the PI3K/Akt signaling pathway, which is crucial for cell growth and survival . This inhibition can result in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine: Known for its potent inhibitory activity against PI3K.
Thieno[2,3-d]pyrimidin-4(3H)-ones: A class of compounds with significant antimycobacterial activity.
Uniqueness
2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific structural features and the presence of the piperazinylmethyl group, which may enhance its biological activity and selectivity compared to other similar compounds .
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c16-11-10-8(1-6-17-10)13-9(14-11)7-15-4-2-12-3-5-15/h1,6,12H,2-5,7H2,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHZFTJXLSQMPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC3=C(C(=O)N2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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